molecular formula C9H12N2 B11813869 (2-(Pyridin-3-yl)cyclopropyl)methanamine

(2-(Pyridin-3-yl)cyclopropyl)methanamine

Katalognummer: B11813869
Molekulargewicht: 148.20 g/mol
InChI-Schlüssel: KPOWGBCVHDCUKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(Pyridin-3-yl)cyclopropyl)methanamine is an organic compound with the molecular formula C9H12N2. It features a cyclopropyl group attached to a pyridine ring, making it a unique structure in the realm of organic chemistry. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and chemical synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(Pyridin-3-yl)cyclopropyl)methanamine typically involves the cyclopropanation of a pyridine derivative followed by amination. One common method involves the reaction of 3-bromopyridine with cyclopropylmagnesium bromide to form the cyclopropylpyridine intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source under hydrogenation conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium on carbon (Pd/C) are often employed in the hydrogenation step to facilitate the reductive amination process .

Analyse Chemischer Reaktionen

Types of Reactions

(2-(Pyridin-3-yl)cyclopropyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of (2-(Pyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(Pyridin-3-yl)cyclopropyl)methanamine is unique due to its specific substitution pattern on the pyridine ring and the presence of a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Eigenschaften

Molekularformel

C9H12N2

Molekulargewicht

148.20 g/mol

IUPAC-Name

(2-pyridin-3-ylcyclopropyl)methanamine

InChI

InChI=1S/C9H12N2/c10-5-8-4-9(8)7-2-1-3-11-6-7/h1-3,6,8-9H,4-5,10H2

InChI-Schlüssel

KPOWGBCVHDCUKP-UHFFFAOYSA-N

Kanonische SMILES

C1C(C1C2=CN=CC=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.